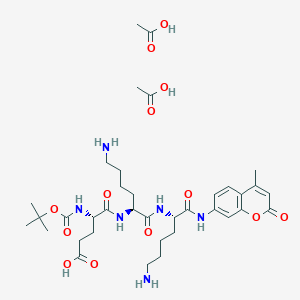

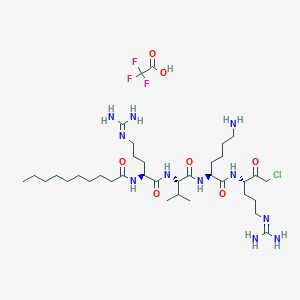

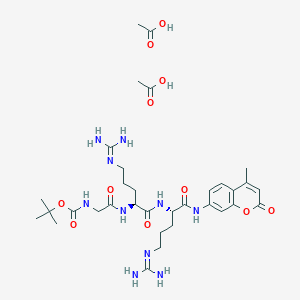

Boc-Glu-Lys-Lys-AMC acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Glu-Lys-Lys-AMC acetate is a sensitive fluorogenic substrate for urokinase-activated plasmin. This compound is widely used in scientific research due to its ability to fluoresce upon enzymatic cleavage, making it a valuable tool for studying various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Glu-Lys-Lys-AMC acetate involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then coupled sequentially using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the lysine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu-Lys-Lys-AMC acetate primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by urokinase-activated plasmin, resulting in the release of the fluorescent AMC group .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include urokinase and plasminogen activators .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent AMC group, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Boc-Glu-Lys-Lys-AMC acetate has a wide range of applications in scientific research:

Biochemistry: Used as a substrate to study the activity of urokinase and plasmin.

Cell Biology: Employed in assays to monitor protease activity in cell cultures.

Medicine: Utilized in diagnostic assays to detect abnormalities in fibrinolysis.

Pharmacology: Applied in drug discovery to screen for inhibitors of urokinase and plasmin

Mechanism of Action

The mechanism of action of Boc-Glu-Lys-Lys-AMC acetate involves its cleavage by urokinase-activated plasmin. The cleavage releases the AMC group, which fluoresces upon excitation. This fluorescence can be measured to quantify the activity of the enzyme. The molecular targets of this compound are the active sites of urokinase and plasmin, which catalyze the cleavage reaction .

Comparison with Similar Compounds

Similar Compounds

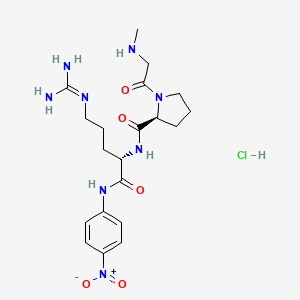

Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used to study thrombin activity.

Z-Gly-Gly-Arg-AMC: A substrate for measuring thrombin generation in coagulation assays

Uniqueness

Boc-Glu-Lys-Lys-AMC acetate is unique due to its specificity for urokinase-activated plasmin. This specificity makes it an invaluable tool for studying fibrinolysis and related biological processes. Its high sensitivity and fluorescence properties also set it apart from other similar compounds .

Properties

IUPAC Name |

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N6O9.2C2H4O2/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4;2*1-2(3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40);2*1H3,(H,3,4)/t22-,23-,24-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOQUVZZIAPPRS-YZYZGRISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56N6O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B6303600.png)

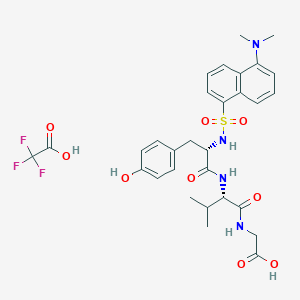

![benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B6303602.png)

![methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate](/img/structure/B6303609.png)